molecular formula C20H18ClN3O4S B2461513 Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946253-53-8

Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

カタログ番号: B2461513
CAS番号: 946253-53-8
分子量: 431.89
InChIキー: RYJAQTJFQKZZTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetically designed, high-purity small molecule compound provided for research purposes. This chemical belongs to a class of compounds featuring a quinazoline core structure, which is of significant interest in medicinal chemistry and drug discovery. Compounds with this core and related structures have been investigated as potential small molecule modulators of the human STING (Stimulator of Interferon Genes) pathway . The STING pathway is a fundamental component of the innate immune system, and its targeted modulation holds promise for advancing novel immunotherapies and oncology treatments. The structure of this compound includes a 2-chlorobenzyl group linked via an amide bond, a feature often incorporated to fine-tune properties like potency, metabolic stability, and cellular permeability. Researchers can employ this molecule as a chemical tool to probe complex biological processes involving innate immune signaling, potentially leading to a better understanding of disease mechanisms and the identification of new therapeutic targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate laboratory safety protocols.

特性

CAS番号

946253-53-8

分子式

C20H18ClN3O4S

分子量

431.89

IUPAC名

methyl 3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C20H18ClN3O4S/c1-28-19(27)12-6-7-14-16(10-12)23-20(29)24(18(14)26)9-8-17(25)22-11-13-4-2-3-5-15(13)21/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,29)

InChIキー

RYJAQTJFQKZZTC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CC=C3Cl

溶解性

not available

製品の起源

United States

生物活性

Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to as "the compound") is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. Its structure includes:

  • Functional Groups : A carboxylate group and a thioxo moiety that contribute to its reactivity and biological interactions.
  • Chlorobenzyl Substituent : This moiety may enhance lipophilicity and affect the compound's pharmacokinetics.

Antitumor Activity

Research has indicated that compounds similar to the one exhibit significant antitumor properties. For instance, studies have shown that derivatives of tetrahydroquinazolines can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanisms often involve modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest it may possess broad-spectrum activity, particularly against Gram-positive bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Activity Type Target Organism IC50 Value Reference
AntitumorHeLa cells5 µM
AntimicrobialStaphylococcus aureus10 µg/mL

The biological activity of the compound is believed to stem from several mechanisms:

  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell metabolism or bacterial growth.
  • Induction of Apoptosis : The compound potentially triggers apoptotic pathways in malignant cells through the activation of caspases.
  • Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at specific phases, preventing further proliferation.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of the compound in vivo using murine models. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties against Staphylococcus aureus. The compound was tested using a microdilution method, showing effective inhibition at concentrations lower than those required for standard antibiotics.

類似化合物との比較

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reported Bioactivity
Target Compound 2-thioxo, 3-(2-Cl-benzylamide), 7-COOMe Thioxo, chlorobenzyl, methyl ester Limited data (inferred enzyme inhibition)
4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline 2-thioxo, 4-oxo Thioxo, ketone Antimicrobial, kinase inhibition
7-Carboxyquinazoline 7-COOH Carboxylic acid Improved solubility, reduced logP
3-Benzylaminoquinazoline 3-benzylamide Benzylamide Moderate cytotoxicity

Structural Modifications and Physicochemical Properties

  • Thioxo vs. This substitution may improve binding to cysteine-rich enzyme active sites .
  • Chlorobenzyl Substituent : The 2-chlorobenzyl group introduces steric bulk and lipophilicity (higher logP vs. unsubstituted benzyl analogs), likely affecting membrane permeability. Chlorine’s electron-withdrawing effect could stabilize amide bonds, reducing metabolic degradation .
  • Methyl Ester vs. Carboxylic Acid : The 7-COOMe group lowers solubility in aqueous media compared to 7-COOH analogs but may enhance bioavailability by delaying hydrolysis to the active acid form.

Hydrogen-Bonding and Crystal Packing

Graph set analysis (e.g., Etter’s methodology ) reveals that the target compound’s hydrogen-bonding network differs from analogs:

  • The thioxo group may form weaker S···H–N bonds vs. O···H–N in oxo derivatives, reducing lattice energy and lowering melting points.
  • The chlorobenzyl group participates in C–H···π or Cl···H interactions, creating denser packing than non-halogenated benzyl analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。